A Technical Guide to 1,5-Dimethyl-1H-indazole-3-carbonitrile: Molecular Structure, Properties, and Synthetic Strategies
A Technical Guide to 1,5-Dimethyl-1H-indazole-3-carbonitrile: Molecular Structure, Properties, and Synthetic Strategies
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique bicyclic aromatic structure, consisting of a fused benzene and pyrazole ring, offers a versatile template for designing molecules that can interact with various biological targets.[3] Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[4] This guide provides an in-depth technical overview of a specific derivative, 1,5-Dimethyl-1H-indazole-3-carbonitrile , tailored for researchers, medicinal chemists, and drug development professionals. We will dissect its molecular structure, physicochemical properties, and propose a robust synthetic pathway, contextualizing its potential as a key building block in the discovery of novel therapeutics.
Molecular Identity and Physicochemical Properties
The precise arrangement of functional groups on the indazole core dictates the molecule's steric and electronic properties, which in turn governs its biological activity. 1,5-Dimethyl-1H-indazole-3-carbonitrile is distinguished by methylation at both the N1 position of the pyrazole ring and the C5 position of the benzene ring, along with a crucial carbonitrile group at the C3 position.
Structure and Nomenclature
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IUPAC Name: 1,5-dimethyl-1H-indazole-3-carbonitrile[5]
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CAS Number: 1015846-71-5[5]
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Canonical SMILES: CC1=CC2=C(C=C1)N(N=C2C#N)C
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InChI Key: WWGCSCSQWJXPNB-UHFFFAOYSA-N[5]
The structure features the more thermodynamically stable 1H-indazole tautomer.[4] The nitrile group at C3 is a potent hydrogen bond acceptor and can serve as a synthetic handle for conversion into other functional groups, such as amides or carboxylic acids, which are pivotal in many drug candidates.[6][7]
Key Physicochemical Data
The following table summarizes the core molecular properties of 1,5-Dimethyl-1H-indazole-3-carbonitrile. While experimental data such as melting and boiling points are not extensively documented in public literature, the fundamental calculated properties are well-established.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃ | [5][8] |
| Molecular Weight | 171.20 g/mol | [5][8] |
| Monoisotopic Mass | 171.080 Da | Calculated |
| Topological Polar Surface Area | 39.9 Ų | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
Spectroscopic Profile for Structural Elucidation
For any novel compound synthesis, rigorous structural confirmation is paramount. The following are the expected spectroscopic signatures for 1,5-Dimethyl-1H-indazole-3-carbonitrile, providing a self-validating system for experimental verification.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key signals would include two singlets for the two methyl groups (N-CH₃ and Ar-CH₃), likely in the 2.0-4.0 ppm range. The aromatic region (typically 7.0-8.0 ppm) should display signals for the three protons on the benzene ring, with coupling patterns consistent with their relative positions.
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¹³C NMR: The carbon NMR would reveal ten distinct carbon signals. Noteworthy signals would include those for the two methyl carbons, the aromatic carbons, the quaternary carbons of the fused ring system, and the characteristic signal for the nitrile carbon (C≡N) typically found in the 115-125 ppm range.
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Infrared (IR) Spectroscopy: A sharp, strong absorption band is anticipated in the range of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The spectrum would also feature C-H stretching bands from the aromatic and methyl groups and C=C/C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 172.087, confirming the elemental composition of C₁₀H₉N₃.
Synthetic Strategy and Mechanistic Rationale
While numerous methods exist for the synthesis of the indazole core, a practical and efficient route is critical for its application in research and development.[4][9] We propose a logical and robust synthetic pathway grounded in established organic chemistry principles.
Proposed Synthetic Workflow
A plausible and efficient synthesis can be envisioned starting from a commercially available substituted aminobenzonitrile. This multi-step process leverages well-understood and scalable reactions.
Caption: Proposed synthetic workflow for 1,5-Dimethyl-1H-indazole-3-carbonitrile.
Representative Experimental Protocol
Objective: To synthesize 1,5-Dimethyl-1H-indazole-3-carbonitrile from 2-amino-4-methylbenzonitrile.
Step 1: Diazotization of 2-amino-4-methylbenzonitrile
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Dissolve 2-amino-4-methylbenzonitrile (1.0 eq) in a solution of hydrochloric acid at 0-5 °C.
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Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
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Causality: This classic diazotization reaction converts the primary amine into a diazonium salt, a versatile intermediate. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.
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Stir the resulting solution for 30 minutes at 0-5 °C.
Step 2: Reduction to a Hydrazine Intermediate
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Prepare a solution of stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃) (2.5 eq) in concentrated HCl.
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Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution, ensuring the temperature remains low.
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Causality: The diazonium salt is reduced to a hydrazine derivative. This step is crucial for setting up the subsequent cyclization to form the pyrazole ring of the indazole.
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Step 3: Cyclization and Nitrile Installation (Sandmeyer-type Reaction)
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The hydrazine intermediate is often cyclized in situ or after isolation. A common method involves heating the reaction mixture.
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To form the 3-carbonitrile, a Sandmeyer-type reaction using copper(I) cyanide (CuCN) can be employed, which displaces a suitable leaving group formed during cyclization.
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Causality: This reaction cascade is an efficient way to construct the indazole ring system and install the key carbonitrile functional group in a single conceptual transformation from the hydrazine.
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Step 4: N-Alkylation
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Dissolve the resulting 5-Methyl-1H-indazole-3-carbonitrile (1.0 eq) in a polar aprotic solvent like DMF.
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Add a base such as potassium carbonate (K₂CO₃) (1.5 eq) to deprotonate the indazole nitrogen.
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Add methyl iodide (CH₃I) (1.2 eq) and stir the reaction at room temperature until completion (monitored by TLC).
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Causality: The N1-proton of the indazole is acidic and readily removed by a mild base. The resulting anion acts as a nucleophile, attacking the electrophilic methyl iodide in an Sₙ2 reaction to yield the final N-methylated product.
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Purification: After aqueous workup, the crude product should be purified by column chromatography on silica gel to yield the pure 1,5-Dimethyl-1H-indazole-3-carbonitrile.
Applications in Medicinal Chemistry and Drug Discovery
The true value of a molecule like 1,5-Dimethyl-1H-indazole-3-carbonitrile lies in its potential as a scaffold for creating new drugs.
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Kinase Inhibitor Development: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[1] The N1-methyl group can provide steric bulk and modulate solubility, while the C5-methyl group can probe hydrophobic pockets in the ATP-binding site. The C3-nitrile can be a key interaction point or a precursor to other groups designed to enhance potency and selectivity.
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Bioisosteric Replacement: Indazole is often used as a bioisostere for indole, a common motif in bioactive molecules.[1] Replacing an indole with an indazole can alter the molecule's ADME (absorption, distribution, metabolism, and excretion) properties, potentially improving metabolic stability or cell permeability.[1]
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Fragment-Based Drug Discovery (FBDD): This molecule is an ideal candidate for FBDD campaigns. Its relatively low molecular weight and presence of key functional groups allow it to serve as a starting point for building more complex and potent molecules through fragment growing or linking strategies.[1]
Safety, Handling, and Storage
While specific toxicity data for 1,5-Dimethyl-1H-indazole-3-carbonitrile is not available, data from the parent compound, 1H-indazole-3-carbonitrile, should be used as a guide for handling.
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GHS Hazard Statements: Based on related compounds, it should be treated as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It may cause skin, eye, and respiratory irritation.[10][11]
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Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Conclusion
1,5-Dimethyl-1H-indazole-3-carbonitrile is a synthetically accessible and highly valuable heterocyclic compound. Its defined molecular structure, characterized by a molecular weight of 171.20 g/mol and the formula C₁₀H₉N₃, makes it an attractive building block for medicinal chemistry. The strategic placement of two methyl groups and a versatile carbonitrile function on the privileged indazole scaffold provides a robust platform for the development of next-generation therapeutics, particularly in the realm of kinase inhibition and other targeted therapies. The synthetic and analytical guidance provided herein serves as a foundational resource for researchers aiming to exploit the potential of this promising molecule.
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